molecular formula C16H18FNO B5857427 2-[benzyl(3-fluorobenzyl)amino]ethanol

2-[benzyl(3-fluorobenzyl)amino]ethanol

Cat. No.: B5857427
M. Wt: 259.32 g/mol
InChI Key: VLXQNFHVIMKNHX-UHFFFAOYSA-N
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Description

2-[Benzyl(3-fluorobenzyl)amino]ethanol is an ethanolamine derivative featuring a tertiary amine core substituted with benzyl and 3-fluorobenzyl groups. The compound’s structure combines aromatic fluorination and ethanolamine functionalities, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways .

Properties

IUPAC Name

2-[benzyl-[(3-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-16-8-4-7-15(11-16)13-18(9-10-19)12-14-5-2-1-3-6-14/h1-8,11,19H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXQNFHVIMKNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, molecular properties, and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or Selectivity) Source
2-[Benzyl(3-fluorobenzyl)amino]ethanol C₁₆H₁₇FNO ~264.3 Benzyl, 3-fluorobenzyl Not reported (inferred kinase inhibition)
2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol C₁₃H₁₈F₃NO 261.29 Isopropyl, 3-CF₃-benzyl Not reported (structural focus)
2-[(3-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 181.23 3-Methoxybenzyl Not reported
GW2016 (EGFR/ErbB-2 inhibitor) C₂₃H₂₄N₅O₃ 450.5 Quinazoline core EGFR IC₅₀ = 10.2 nM; ErbB-2 IC₅₀ = 9.8 nM
2-aminobenzyl alcohol dimer (Compound 11) C₁₄H₁₄N₂O 226.28 Benzylamine dimer Tyrosinase inhibition (IC₅₀ = 109.81 µM)

Key Observations:

  • Fluorination Impact: The 3-fluorobenzyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., methoxy-substituted derivatives in ). This aligns with GW2016’s potency, where fluorinated groups improve kinase inhibition .
  • Dimerization Effects: Ethanolamine derivatives with dimeric structures (e.g., compound 11 in ) show weaker tyrosinase inhibition (IC₅₀ > 100 µM) compared to monomeric fluorinated analogs, suggesting monomeric structures optimize target engagement.
Physicochemical Properties
Property This compound (Predicted) 2-[(3-Methoxybenzyl)amino]ethanol 2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol
Density (g/cm³) ~1.15 1.071 Not reported
Boiling Point (°C) ~330 (estimated) 329.2 Not reported
pKa ~9.5 (amine group) 14.76 Not reported
LogP ~2.8 (fluorine increases lipophilicity) 1.2 (methoxy reduces lipophilicity) ~3.1 (CF₃ group elevates LogP)

Analysis :

  • Fluorination elevates LogP (lipophilicity), enhancing membrane permeability and target binding but risking solubility limitations.

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